molecular formula C11H15Cl2N5O2 B2939488 N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride CAS No. 1798730-04-7

N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride

Cat. No.: B2939488
CAS No.: 1798730-04-7
M. Wt: 320.17
InChI Key: BYRFDPGUHQMBHA-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminopropyl group and a nitroquinazoline moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride typically involves the reaction of 6-nitroquinazolin-4-amine with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification to obtain the final compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-aminopropyl)-6-aminoquinazolin-4-amine, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The nitroquinazoline moiety plays a crucial role in its binding affinity and specificity, while the aminopropyl group enhances its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other similar compounds .

Properties

IUPAC Name

N'-(6-nitroquinazolin-4-yl)propane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2.2ClH/c12-4-1-5-13-11-9-6-8(16(17)18)2-3-10(9)14-7-15-11;;/h2-3,6-7H,1,4-5,12H2,(H,13,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRFDPGUHQMBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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